molecular formula C10H10N4O4S B11303561 2-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11303561
M. Wt: 282.28 g/mol
InChI Key: LNXXFLSVLVGGGQ-UHFFFAOYSA-N
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Description

2-HYDROXY-6-OXO-N-[(PYRIDIN-3-YL)METHYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-6-OXO-N-[(PYRIDIN-3-YL)METHYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with appropriate sulfonamide precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-6-OXO-N-[(PYRIDIN-3-YL)METHYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce hydroxylated compounds .

Scientific Research Applications

2-HYDROXY-6-OXO-N-[(PYRIDIN-3-YL)METHYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-6-OXO-N-[(PYRIDIN-3-YL)METHYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-6-OXO-N-[(PYRIDIN-3-YL)METHYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its specific structural configuration, which imparts distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C10H10N4O4S

Molecular Weight

282.28 g/mol

IUPAC Name

2,4-dioxo-N-(pyridin-3-ylmethyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C10H10N4O4S/c15-9-8(6-12-10(16)14-9)19(17,18)13-5-7-2-1-3-11-4-7/h1-4,6,13H,5H2,(H2,12,14,15,16)

InChI Key

LNXXFLSVLVGGGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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